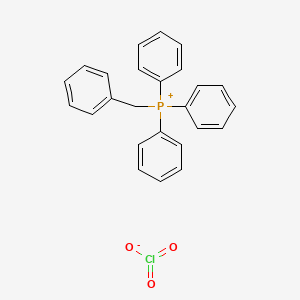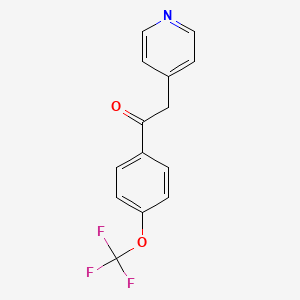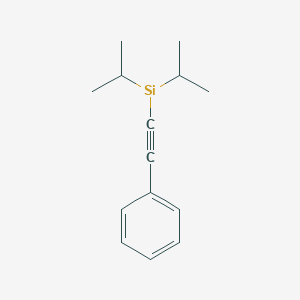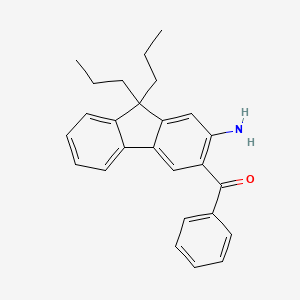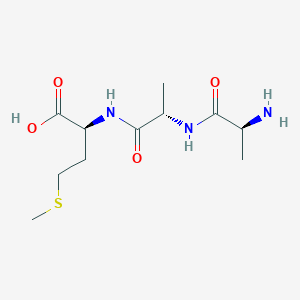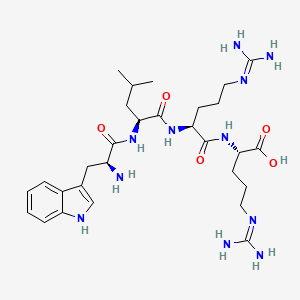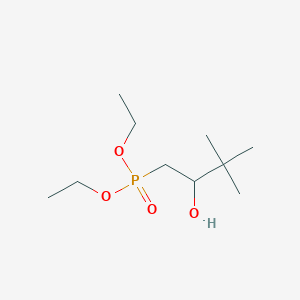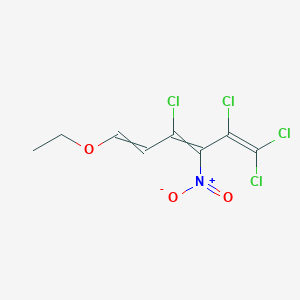
1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene is a synthetic organic compound characterized by its unique structure, which includes multiple chlorine atoms, an ethoxy group, and a nitro group attached to a conjugated triene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene typically involves multi-step organic reactions. One common approach is the chlorination of a suitable precursor, followed by the introduction of the ethoxy and nitro groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the precursor is treated with chlorine gas in the presence of a catalyst. The subsequent steps involve the addition of ethoxy and nitro groups, which are carried out in specialized reactors to ensure safety and efficiency. The final product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chlorine atoms and ethoxy group also play roles in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrachloro-3-nitrobenzene: Similar in having multiple chlorine atoms and a nitro group.
1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid: Shares the tetrachloro substitution pattern but differs in its core structure.
Uniqueness
1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene is unique due to its conjugated triene system combined with the specific arrangement of chlorine, ethoxy, and nitro groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
404888-42-2 |
|---|---|
Molecular Formula |
C8H7Cl4NO3 |
Molecular Weight |
307.0 g/mol |
IUPAC Name |
1,1,2,4-tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene |
InChI |
InChI=1S/C8H7Cl4NO3/c1-2-16-4-3-5(9)7(13(14)15)6(10)8(11)12/h3-4H,2H2,1H3 |
InChI Key |
YABYOEAUNBKHSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



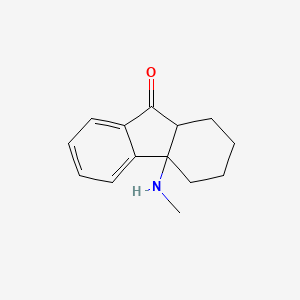

![Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate](/img/structure/B14245159.png)

![2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14245169.png)
![2-Phenyl-4-[6-[2-phenyl-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidine](/img/structure/B14245178.png)
